3-Chloro-6-ethynylpyridazine 3-Chloro-6-ethynylpyridazine
Brand Name: Vulcanchem
CAS No.: 160510-68-9
VCID: VC20824129
InChI: InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
SMILES: C#CC1=NN=C(C=C1)Cl
Molecular Formula: C6H3ClN2
Molecular Weight: 138.55 g/mol

3-Chloro-6-ethynylpyridazine

CAS No.: 160510-68-9

Cat. No.: VC20824129

Molecular Formula: C6H3ClN2

Molecular Weight: 138.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-ethynylpyridazine - 160510-68-9

Specification

CAS No. 160510-68-9
Molecular Formula C6H3ClN2
Molecular Weight 138.55 g/mol
IUPAC Name 3-chloro-6-ethynylpyridazine
Standard InChI InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
Standard InChI Key HSQKIWUBKOPOGK-UHFFFAOYSA-N
SMILES C#CC1=NN=C(C=C1)Cl
Canonical SMILES C#CC1=NN=C(C=C1)Cl

Introduction

Chemical Structure and Properties

3-Chloro-6-ethynylpyridazine consists of a pyridazine ring (a six-membered heterocyclic compound with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3 and an ethynyl group (–C≡CH) at position 6. This structural arrangement contributes to its distinctive chemical properties and reactivity patterns.

Physical Properties

While specific data for 3-Chloro-6-ethynylpyridazine is limited in available sources, we can infer some properties based on structurally similar compounds. Pyridazine derivatives typically exist as crystalline solids at room temperature with moderate to high melting points. The presence of the ethynyl group likely influences its solubility profile, making it moderately soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.

Structural Characteristics

The structural characteristics of 3-Chloro-6-ethynylpyridazine can be compared to similar heterocyclic compounds. For instance, the molecular weight of related compounds such as 3-chloro-6-methylpyridazinium chloride is 165.02 g/mol , suggesting that 3-Chloro-6-ethynylpyridazine would have a molecular weight in a similar range, adjusted for the ethynyl group instead of the methyl group.

Synthetic Approaches

The synthesis of 3-Chloro-6-ethynylpyridazine likely involves similar methodologies to those used for related pyridazine derivatives. Based on synthetic routes for similar compounds, several approaches can be proposed.

Cross-Coupling Reactions

One potential synthetic route could involve palladium-catalyzed cross-coupling reactions, similar to those used for other functionalized pyridazines. The synthesis of 3-Bromo-6-chloro-2-methylpyridine, for example, involves a diazotization reaction followed by treatment with copper(I) chloride . A similar approach could be adapted for 3-Chloro-6-ethynylpyridazine, where the ethynyl group could be introduced using Sonogashira coupling.

Starting Material Considerations

The starting material for the synthesis might be a 3,6-dichloropyridazine, where one of the chlorine atoms (at position 6) is selectively substituted with an ethynyl group. This selectivity could be achieved through careful control of reaction conditions and the use of appropriate catalysts.

Chemical Reactivity

Understanding the reactivity of 3-Chloro-6-ethynylpyridazine is crucial for exploring its potential applications and developing new derivatives.

Electrophilic and Nucleophilic Sites

The pyridazine ring in 3-Chloro-6-ethynylpyridazine contains multiple reactive sites. The nitrogen atoms in the pyridazine ring serve as potential nucleophilic sites, while the carbon atoms adjacent to the nitrogen atoms are susceptible to nucleophilic attack. The chlorine atom at position 3 provides an excellent leaving group for nucleophilic aromatic substitution reactions.

Ethynyl Group Reactivity

The ethynyl group (–C≡CH) introduces additional reactivity to the molecule. This terminal alkyne can participate in various reactions, including:

  • Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

  • Sonogashira coupling with aryl halides

  • Hydrogenation to form alkyl derivatives

  • Addition reactions with electrophiles

Comparative Analysis

A comparative analysis with structurally related compounds provides insights into the potential properties and applications of 3-Chloro-6-ethynylpyridazine.

Comparison with Related Pyridazine Derivatives

The table below compares key structural features of 3-Chloro-6-ethynylpyridazine with related compounds:

CompoundCore StructureSubstituentsKey Reactive Sites
3-Chloro-6-ethynylpyridazinePyridazineCl at C-3, Ethynyl at C-6C-3 (for SNAr), Ethynyl group
3-Chloro-6-methylpyridazinium chloridePyridazineCl at C-3, Methyl at C-6C-3 (for SNAr), N atoms (for coordination)
3-Chloro-6-methylpyridin-2-aminePyridineCl at C-3, Methyl at C-6, NH₂ at C-2NH₂ group, C-3 (for SNAr)

Structure-Activity Relationships

The presence of the ethynyl group in 3-Chloro-6-ethynylpyridazine, compared to the methyl group in 3-Chloro-6-methylpyridazinium chloride , suggests potential differences in biological activity and chemical reactivity. The linear ethynyl group provides a different spatial arrangement and electronic properties compared to the methyl group, potentially affecting interactions with biological targets.

Spectroscopic Properties

Understanding the spectroscopic properties of 3-Chloro-6-ethynylpyridazine is essential for its characterization and analysis.

NMR Spectroscopy

In ¹H NMR spectroscopy, 3-Chloro-6-ethynylpyridazine would likely show characteristic signals for the aromatic protons of the pyridazine ring and the terminal hydrogen of the ethynyl group. Based on similar compounds, the aromatic protons would appear in the range of 7-9 ppm, while the terminal alkyne proton would appear as a singlet at approximately 3-4 ppm.

IR Spectroscopy

In IR spectroscopy, the compound would exhibit distinctive absorption bands for the C≡C stretching vibration of the ethynyl group (approximately 2100-2200 cm⁻¹) and the C=N stretching vibrations of the pyridazine ring (approximately 1400-1600 cm⁻¹).

Research Directions

Current and future research on 3-Chloro-6-ethynylpyridazine and related compounds focuses on several key areas.

Medicinal Chemistry Applications

Research into the biological activity of pyridazine derivatives continues to be a fertile area. The structural features of 3-Chloro-6-ethynylpyridazine make it a potential candidate for developing compounds with activity against various biological targets. Similar pyridine derivatives have been studied for their potential as enzyme inhibitors.

Material Science Applications

The ethynyl group in 3-Chloro-6-ethynylpyridazine opens possibilities for applications in material science. Through click chemistry and other coupling reactions, this compound could be incorporated into larger molecular structures, including polymers, dendrimers, and molecular machines.

Analytical Methods

Various analytical methods can be employed to characterize and quantify 3-Chloro-6-ethynylpyridazine in different contexts.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of 3-Chloro-6-ethynylpyridazine. These methods allow for the determination of purity and can be coupled with mass spectrometry for structural confirmation.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 3-Chloro-6-ethynylpyridazine. The molecular ion peak would correspond to the molecular weight, and characteristic fragmentation patterns would include the loss of the ethynyl group and chlorine atom.

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